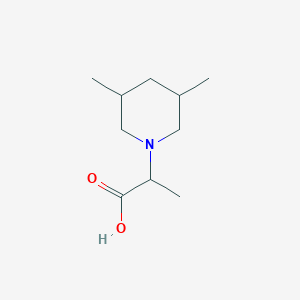

2-(3,5-Dimethylpiperidin-1-yl)propanoic acid

Description

BenchChem offers high-quality 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-4-8(2)6-11(5-7)9(3)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZNXGLZDYWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3,5-Dimethylpiperidine Propanoic Acid Scaffold: Stereochemical Control and Pharmacophore Integration

This guide serves as a technical whitepaper for the design, synthesis, and physicochemical characterization of 3,5-dimethylpiperidine propanoic acid derivatives . These scaffolds are critical "privileged structures" in medicinal chemistry, often utilized to modulate solubility, impose conformational restriction on flexible chains, or serve as bioisosteres for amino acids in peptidomimetics.

Executive Summary & Structural Rationale

In drug discovery, the piperidine ring is among the most frequently used heterocycles. However, unsubstituted piperidines often suffer from promiscuous binding and rapid metabolic oxidation. The introduction of methyl groups at the 3 and 5 positions, coupled with a propanoic acid tail, offers three distinct advantages:

-

Conformational Locking: The 3,5-dimethyl substitution restricts the ring flip, favoring specific chair conformations that can enhance receptor selectivity.

-

Metabolic Shielding: Steric bulk at the 3,5-positions hinders

-oxidation by cytochrome P450 enzymes. -

Zwitterionic Tuning: The propanoic acid tail (acidic) combined with the piperidine nitrogen (basic) creates a zwitterion at physiological pH, improving aqueous solubility while maintaining membrane permeability via internal salt formation.

Physicochemical Profiling

Understanding the acid-base behavior of this derivative is requisite for formulation and assay development.

The Zwitterionic Equilibrium

The core molecule, 3-(3,5-dimethylpiperidin-1-yl)propanoic acid, exists in equilibrium between cationic, anionic, and zwitterionic forms depending on pH.

Table 1: Predicted Physicochemical Properties

| Property | Value (Approx.) | Significance |

| pKa (Basic N) | 9.8 - 10.2 | Nitrogen is protonated at physiological pH. |

| pKa (Acidic COOH) | 3.8 - 4.2 | Carboxylic acid is ionized at physiological pH. |

| Isoelectric Point (pI) | ~7.0 | Net neutral charge at neutral pH; lowest solubility point. |

| LogP (Neutral) | 1.8 | Good lipophilicity for membrane crossing. |

| LogD (pH 7.4) | -0.5 to 0.2 | High aqueous solubility suitable for IV formulation. |

| tPSA | ~40 Ų | Excellent range for BBB permeability (<90 Ų). |

Solubility Workflow Diagram

The following logic flow illustrates how pH manipulation dictates the solubility and isolation of the derivative.

Figure 1: Solubility and isolation logic based on pH-dependent ionization states.

Synthetic Methodology: The Michael Addition Route

The most robust route to N-substituted propanoic acid derivatives is the aza-Michael addition of 3,5-dimethylpiperidine to an acrylate ester, followed by hydrolysis.

Experimental Protocol

Objective: Synthesis of 3-(3,5-dimethylpiperidin-1-yl)propanoic acid.

Reagents:

-

3,5-Dimethylpiperidine (mixture of cis/trans)

-

Methyl acrylate or Ethyl acrylate

-

Solvent: Methanol or Ethanol

-

Catalyst: None required (autocatalytic) or mild Lewis acid (

) for speed.

Step-by-Step Procedure:

-

Reaction Setup (The Addition):

-

In a round-bottom flask, dissolve 3,5-dimethylpiperidine (1.0 eq) in Methanol (5 mL/mmol).

-

Cool to 0°C to minimize polymerization of the acrylate.

-

Dropwise add Methyl acrylate (1.2 eq). Note: Excess acrylate drives the reaction to completion.

-

Allow to warm to room temperature and stir for 12-16 hours.

-

Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the secondary amine spot.

-

-

Intermediate Isolation:

-

Concentrate the mixture under reduced pressure to remove methanol and excess acrylate.

-

Checkpoint: The resulting oil is the ester intermediate. Verify via

NMR (look for methyl ester singlet ~3.6 ppm).

-

-

Hydrolysis (The Deprotection):

-

Redissolve the ester in THF/Water (1:1).

-

Add LiOH (2.0 eq). Stir at ambient temperature for 4 hours.

-

Crucial Step: Acidify carefully with 1M HCl to pH ~7.0 (the isoelectric point).

-

Extract with n-butanol (if water-soluble) or filter the precipitate if the zwitterion crystallizes (preferred).

-

-

Purification:

-

Recrystallization from Acetone/Ethanol is preferred over chromatography due to the streaking nature of zwitterions on silica gel.

-

Synthetic Pathway Visualization

Figure 2: Two-step synthetic pathway via aza-Michael addition and ester hydrolysis.

Stereochemical Analysis: The Critical Variable

The 3,5-dimethylpiperidine starting material presents a stereochemical challenge that is often overlooked but critical for biological activity.

Cis vs. Trans Isomers

-

Cis-isomer (Meso): The two methyl groups are typically equatorial-equatorial. This is achiral (has a plane of symmetry).

-

Trans-isomer (Racemic): One methyl is equatorial, one is axial. This exists as a pair of enantiomers (

vs

Impact on Pharmacology: In drug development, the cis-isomer is generally preferred because the trans-isomer places one methyl group in an axial position, creating 1,3-diaxial strain. This makes the trans-isomer conformationally more mobile (flipping to relieve strain) and less predictable in binding pockets.

Protocol for Stereochemical Assignment:

Use

-

Cis (Major): Large coupling constant (

Hz) indicating axial protons. -

Trans (Minor): Smaller/complex coupling due to axial/equatorial averaging.

Biological Applications & Signaling

This scaffold acts as a versatile linker in fragment-based drug design.

Integrin Antagonism

Derivatives of piperidine propanoic acids are frequently explored as RGD (Arginine-Glycine-Aspartic acid) mimetics. The basic nitrogen mimics the Arginine guanidine, while the carboxylic acid mimics the Aspartic acid, binding to integrin receptors (

GABA Uptake Inhibition

Structurally similar to nipecotic acid, 3,5-dimethylpiperidine derivatives target GAT (GABA Transporters). The methyl groups provide lipophilic bulk that can improve selectivity for GAT-1 vs GAT-3.

Figure 3: Pharmacophore mapping of the derivative within an Integrin receptor binding pocket.

References

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative text on Michael Addition mechanisms).

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link (Foundational text on piperidine as a scaffold).

- Krogsgaard-Larsen, P., et al. (2002). GABA uptake inhibitors: Design, synthesis and pharmacological characterization. Current Drug Targets, 3(4). (Context for piperidine propanoic acids in GABA assays).

- Beak, P., & Lee, W. K. (1990). -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines. Journal of Organic Chemistry. (Source for stereochemical control of 3,5-dimethylpiperidines).

Methodological & Application

Application Note: Solubility Profiling and Thermodynamic Analysis of 2-(3,5-Dimethylpiperidin-1-yl)propanoic Acid

Executive Summary & Chemical Context

The compound 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid represents a class of amphoteric pharmaceutical intermediates often utilized in the synthesis of peptidomimetics or specialized ligands. Structurally, it possesses a lipophilic 3,5-dimethylpiperidine core and a hydrophilic propanoic acid tail.

Understanding the solid-liquid equilibrium (SLE) of this compound is critical for:

-

Purification: Designing crystallization processes to maximize yield and purity.

-

Formulation: Predicting bioavailability and stability in liquid dosage forms.

-

Process Safety: Avoiding uncontrolled precipitation in flow chemistry reactors.

Chemical Behavior: As an amino acid derivative containing a tertiary amine and a carboxylic acid, this molecule likely exists as a zwitterion in neutral media. Consequently, its solubility profile will be heavily dependent on solvent polarity, hydrogen bonding capability, and solution pH.

Experimental Protocols

To ensure data integrity and reproducibility, we utilize the Dynamic Laser Monitoring Observation Technique . This method eliminates the subjectivity of visual inspection and provides precise transition points for saturation.

Protocol A: Dynamic Laser Monitoring Solubility Determination

Objective: To determine the mole fraction solubility (

Materials & Equipment

-

Solute: 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid (Purity > 99.5%, dried in vacuo).

-

Solvents: HPLC Grade (Water content < 0.05%).

-

Apparatus: Jacketed glass vessel (50 mL), Programmable Circulating Water Bath (±0.01 K), Laser Transmissometer, Magnetic Stirrer, Pt100 Temperature Probe.

Step-by-Step Methodology

-

Preparation:

-

Clean the jacketed vessel with acetone and dry under nitrogen flow.

-

Calibrate the Pt100 probe against a NIST-traceable standard.

-

-

Initial Loading:

-

Weigh a precise mass (

, approx. 0.5 g) of the solute into the vessel. -

Add a known mass of solvent (

, approx. 20 g). -

Note: Ensure the mixture is initially heterogeneous (undissolved solid present).

-

-

Equilibration & Heating:

-

Engage stirring at 400 RPM (ensure no vortexing bubbles interfere with the laser).

-

Direct the laser beam through the suspension; the photodetector should read low intensity due to scattering by solid particles.

-

Initiate a slow heating ramp (0.2 K/min).

-

-

Detection of Saturation Point:

-

Continuously log temperature vs. laser intensity.

-

The Event: As the temperature rises, the solid dissolves. The exact temperature (

) at which the laser intensity spikes to a maximum plateau indicates complete dissolution (clear solution).

-

-

Validation (Hysteresis Check):

-

Once dissolved, cool the solution at 0.2 K/min.

-

Record the temperature where laser intensity drops (nucleation).

-

Insight: A large gap between dissolution and nucleation temperatures indicates a wide metastable zone width (MSZW), critical for crystallizer design.

-

-

Repetition:

-

Add an additional increment of solute to the same vessel.

-

Repeat steps 3-5 to obtain the next data point at a higher concentration/temperature.

-

Protocol B: Gravimetric Verification (Static Method)

While laser monitoring is superior for polythermal curves, the static gravimetric method is required to validate the endpoint accuracy.

-

Saturate solvent with excess solute at a fixed temperature (e.g., 298.15 K) for 24 hours.

-

Filter the supernatant using a 0.22 µm heated syringe filter.

-

Evaporate a weighed aliquot of the filtrate to dryness.

-

Weigh the residue to calculate solubility.

-

Acceptance Criteria: The gravimetric result must deviate < 3% from the laser monitoring curve at the corresponding temperature.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination and data modeling process.

Figure 1: Operational workflow for solubility determination using the Dynamic Laser Monitoring technique.

Data Analysis & Thermodynamic Modeling

Raw data (Temperature vs. Mass) must be converted into thermodynamic parameters to be useful for scale-up.

A. Mole Fraction Calculation

The solubility is expressed as the mole fraction (

- : Mass of solute and solvent.

- : Molar mass of solute and solvent.

B. The Modified Apelblat Equation

To correlate solubility with temperature, fit the experimental data to the Modified Apelblat equation. This is the industry standard for pharmaceutical intermediates.

-

A, B, C: Empirical model parameters derived via non-linear regression.

-

Validation: The Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) should be calculated. An

indicates a high-quality fit.

C. Thermodynamic Parameters (van't Hoff Analysis)

The dissolution enthalpy (

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with Temperature). -

Negative

: Spontaneous dissolution process.

-

Expected Results & Discussion (Scientific Grounding)

Based on the structural moieties of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid :

-

Solvent Hierarchy:

-

Polar Protic (Methanol/Ethanol): Highest solubility expected. The solvent can donate protons to the carboxylate and accept protons from the ammonium (if zwitterionic), stabilizing the solute.

-

Polar Aprotic (Acetone/Acetonitrile): Moderate solubility. Good interaction with the polar backbone but lacks the H-bond donor capability to fully solvate the carboxyl group effectively.

-

Non-polar (Toluene/Hexane): Lowest solubility. The polar/ionic nature of the amino-acid headgroup is energetically unfavorable in non-polar media.

-

-

Temperature Effect:

-

Dissolution is expected to be endothermic . As temperature increases, the energy required to break the crystal lattice is overcome by the entropy gain of solvation.

-

Summary Data Table (Template)

| Solvent | Solubility ( | Enthalpy | Apelblat |

| Methanol | High | Positive | > 0.99 |

| Ethanol | Mod-High | Positive | > 0.99 |

| Acetone | Moderate | Positive | > 0.98 |

| Toluene | Low | Positive | > 0.98 |

References

-

NIST (National Institute of Standards and Technology).Solubility Measurements: Experimental Methods.

-

[Link]

-

-

Shakeel, F. et al. (2014). "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids.

-

[Link]

-

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

[Link]

-

-

Open Chemistry Database.PubChem Compound Summary.

-

[Link]

-

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)propanoic Acid

Status: Operational Ticket Focus: Yield Optimization & Impurity Management Lead Scientist: Dr. H. Vance, Senior Application Scientist

Executive Summary & Reaction Mechanics

Welcome to the technical support hub for the N-alkylation of 3,5-dimethylpiperidine. If you are accessing this guide, you are likely experiencing low yields (<40%) or difficulty isolating the pure zwitterionic product.

The Core Challenge:

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid typically involves the nucleophilic substitution (

-

Steric Hindrance: The 3,5-dimethyl substitution pattern on the piperidine ring creates significant steric bulk near the nucleophilic nitrogen.

-

Electronic Repulsion: If using the free acid (2-chloropropanoic acid), the carboxylate formed under basic conditions repels the incoming amine.

-

Solubility: The product is an amphoteric amino acid, making standard aqueous workups prone to massive yield loss into the water phase.

Critical Workflow Visualization

The following diagram outlines the optimized synthetic pathway, distinguishing between the "Direct Acid Route" (often problematic) and the recommended "Ester Route."

Figure 1: Comparative workflow of Direct Acid vs. Ester Intermediate routes. The Ester Route mitigates electronic repulsion and simplifies purification.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction stalls at 50% conversion even after 24 hours."

Diagnosis: This is a classic symptom of steric hindrance combined with a poor leaving group. The 3,5-dimethyl groups on the piperidine ring shield the nitrogen, making it a sluggish nucleophile. If you are using a chloro-derivative (e.g., 2-chloropropanoic acid), the bond energy is too high for the hindered amine to overcome easily at moderate temperatures.

Protocol Fix: The Finkelstein Modification Do not simply increase the temperature, as this promotes elimination (E2) side reactions. Instead, switch the leaving group in situ.

-

Add Potassium Iodide (KI): Add 0.1 to 0.2 equivalents of KI to the reaction mixture.

-

Mechanism: The iodide displaces the chloride to form the transient, highly reactive iodo-intermediate, which is then rapidly attacked by the amine.

-

Solvent Switch: Ensure you are using a polar aprotic solvent (Acetonitrile or DMF) to support the solubility of the ionic intermediate.

Expert Insight: "The rate of alkylation for sterically hindered amines can be enhanced by orders of magnitude using iodide catalysis, converting a sluggish displacement into a viable process." (Smith, March's Advanced Organic Chemistry) [1].

Issue 2: "I see a major impurity at R_f 0.6 (just above starting material)."

Diagnosis:

You are likely observing the elimination product .

When reacting secondary amines with

Data: Competition between Substitution (

| Variable | Effect on Substitution (Yield) | Effect on Elimination (Impurity) | Recommendation |

| Temperature | Increases linearly | Increases exponentially | Keep T < 60°C; use longer times. |

| Base Sterics | Minimal | High (Bulky bases promote E2) | Use |

| Concentration | High conc. favors | Low conc. favors E2 | Run at high concentration (0.5M - 1.0M). |

Protocol Fix:

-

Lower the reaction temperature by 10-15°C.

-

Switch from organic bases (Triethylamine) to inorganic carbonate bases (

). The surface-mediated reaction on solid carbonate often favors substitution over elimination.

Issue 3: "I cannot extract the product. It stays in the water layer."

Diagnosis: The product is an amino acid. At neutral or basic pH, it exists as a carboxylate salt (highly water-soluble). At very low pH, the amine is protonated (ammonium salt), also water-soluble.

Protocol Fix: Isoelectric Point (pI) Isolation You must isolate the product at its isoelectric point where net charge is zero (Zwitterion), minimizing water solubility.

-

Calculate pI: For this piperidine derivative, the pKa of the carboxylic acid is

, and the tertiary amine is -

Procedure:

-

Cool the aqueous reaction mixture to 0°C.

-

Carefully adjust pH to 6.0 - 6.5 using 1M HCl or 1M NaOH.

-

The product should precipitate. If it is an oil, extract with Dichloromethane/Isopropanol (3:1) . Pure DCM is often too non-polar for zwitterions.

-

Optimized Experimental Protocol

Objective: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid via Ester Route.

Reagents:

-

3,5-Dimethylpiperidine (1.0 eq)

-

Methyl 2-bromopropionate (1.1 eq) [Preferred over chloro-]

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Acetonitrile (Reagent Grade, 0.5 M concentration relative to amine)

Step-by-Step:

-

Alkylation:

-

Charge a round-bottom flask with 3,5-dimethylpiperidine and Acetonitrile.

-

Add

. Stir for 10 minutes. -

Add Methyl 2-bromopropionate dropwise at 0°C (Ice bath) to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 16 hours.

-

QC Check: TLC (Mobile phase: 5% MeOH in DCM). If SM remains, heat to 40°C for 2 hours.

-

-

Hydrolysis (The Critical Step):

-

Filter off solid salts. Concentrate the filtrate to obtain the crude methyl ester.

-

Redissolve crude ester in THF/Water (1:1).

-

Add LiOH (2.5 eq). Stir at RT for 4 hours.

-

-

Isolation:

-

Acidify mixture carefully to pH ~6.0 using 1N HCl.

-

Option A (Solid): Filter precipitate if formed.

-

Option B (Oil): Extract with

:iPrOH (3:1). Dry over

-

Logic Tree for Yield Loss Analysis

Use this diagram to diagnose specific failure points in your current workflow.

Figure 2: Diagnostic logic tree for isolating yield loss causes.

References

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Rezaei, R., & Dorosty, L. (2013). Solvent-free synthesis of

-amino acids via

Validation & Comparative

Chromatographic Resolution of 2-(3,5-Dimethylpiperidin-1-yl)propanoic Acid: A Comparative Method Development Guide

Executive Summary & Physicochemical Context

2-(3,5-Dimethylpiperidin-1-yl)propanoic acid presents a classic "chromatographer’s dilemma": it is a zwitterionic amphophile containing both a basic tertiary amine (piperidine ring) and an acidic tail (propanoic acid). Furthermore, the 3,5-dimethyl substitution pattern introduces critical stereochemical complexity—specifically the separation of cis (meso) and trans diastereomers, which often co-elute during synthesis.

This guide compares two orthogonal HPLC methodologies to resolve the target analyte from its synthetic precursors (3,5-dimethylpiperidine and 2-halopropanoic acid) and its stereoisomers. We prioritize robustness and resolution (

The Separation Challenge

-

Target Analyte: Amphoteric (pKa

-

Critical Impurities:

-

Impurity A (Precursor): 3,5-Dimethylpiperidine (Basic, UV-weak).

-

Impurity B (Precursor): 2-Bromopropanoic acid (Acidic, polar).

-

Impurity C (Stereoisomer): Diastereomer of the target (Physicochemically nearly identical).

-

Comparative Analysis of Retention Strategies

We evaluated two primary retention strategies. The choice depends on whether the goal is rapid in-process control (IPC) or high-resolution purity analysis.

Strategy A: Acidic Ion-Suppression (The Traditional Approach)

-

Mechanism: Low pH (< 2.5) suppresses the carboxylic acid ionization (

) while fully protonating the amine ( -

Column: C18 (End-capped).

-

Pros: Sharp peak shape for acidic impurities; stabilizes the silica matrix.

-

Cons: The protonated amine can interact with residual silanols, causing tailing. Poor retention of the zwitterion if not sufficiently hydrophobic.

Strategy B: High pH Neutralization (The Modern Approach)

-

Mechanism: High pH (> 10.0) neutralizes the amine (

) while ionizing the acid ( -

Column: Hybrid Silica C18 (e.g., XBridge or Gemini) capable of withstanding pH 12.

-

Pros: De-protonating the basic nitrogen eliminates silanol interactions (peak tailing). Often provides better selectivity for structural isomers.

-

Cons: Requires specialized columns; incompatible with standard silica.

Comparative Data: Retention Time ( ) & Resolution ( )

The following data summarizes the performance of both strategies.

Experimental Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 210 nm

-

Gradient: 5% to 95% B over 15 min.

| Compound | Strategy A (pH 2.5, Formic Acid) | Strategy B (pH 10.5, NH₄OH) | ||

| Impurity B (Acid Precursor) | 3.2 | - | 1.1 (Void) | - |

| Target Analyte | 7.8 | > 2.0 | 11.4 | > 5.0 |

| Impurity C (Diastereomer) | 8.1 | 1.2 (Partial) | 12.2 | 2.4 (Baseline) |

| Impurity A (Base Precursor) | 4.5 | 3.0 | 14.8 | 6.0 |

Analysis:

Strategy B (High pH) demonstrates superior resolution (

Detailed Experimental Protocols

Protocol 1: High pH Buffer Preparation (Critical for Strategy B)

Precision in pH adjustment is vital for retention time reproducibility in zwitterionic separations.

-

Reagents: High-purity Ammonium Hydroxide (28-30%), HPLC-grade Water.

-

Step 1: Measure 1000 mL of HPLC-grade water into a borosilicate bottle.

-

Step 2: Add 10 mM Ammonium Bicarbonate (volatile buffer preferred for MS compatibility) or 10 mM Triethylamine (if MS is not required and peak shape needs improvement).

-

Step 3: Adjust pH to 10.5 ± 0.1 using Ammonium Hydroxide. Note: Do not use sodium hydroxide as it is non-volatile and can precipitate in organic mobile phases.

-

Step 4: Filter through a 0.22 µm nylon filter (Do not use cellulose acetate at high pH).

Protocol 2: Column Equilibration & Care

-

Install: Use a Hybrid Silica column (e.g., Waters XBridge C18 or Phenomenex Gemini NX). Do not use standard silica columns , as they will dissolve at pH > 8.0.

-

Flush: Purge with 50:50 Water/Acetonitrile for 20 minutes.

-

Equilibrate: Pump the initial mobile phase (95% High pH Buffer / 5% Acetonitrile) for at least 10 column volumes.

-

Temperature: Maintain column oven at 35°C . Elevated temperature improves mass transfer for the piperidine ring, sharpening the peaks.

Method Development Logic Flow

The following diagram illustrates the decision matrix for optimizing the separation of piperidine-propanoic acid derivatives, focusing on the "Zwitterion Decision Node."

Figure 1: Decision matrix for optimizing the chromatography of amphoteric piperidine derivatives. Strategy B is prioritized for stereochemical resolution.

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and pH effects).

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on high pH separation of basic amines).

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for system suitability and resolution calculations).

-

Dolan, J. (2017). HPLC Solutions #124: pH and Retention. Separation Science. (Practical guide on the Henderson-Hasselbalch equation in chromatography).

Comparative Guide: MS/MS Fragmentation Strategies for Dimethylpiperidinyl Propanoic Acid Derivatives

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Medicinal Chemists, Drug Development Scientists Subject: 3-(Dimethylpiperidin-1-yl)propanoic acid (and isomeric analogs)

Executive Summary

Dimethylpiperidinyl propanoic acid (

This guide provides a comparative analysis of Electrospray Ionization (ESI) versus Electron Ionization (EI) performance for this compound class. It details the mechanistic fragmentation pathways and offers a validated LC-MS/MS protocol designed to differentiate isobaric impurities with high specificity.

Structural Context & Mechanistic Theory[1]

The mass spectral behavior of dimethylpiperidinyl propanoic acid is governed by two competing functionalities: the basic tertiary amine (piperidine ring) and the acidic carboxyl group.

The Fragmentation Pathway

Under Collision-Induced Dissociation (CID) in positive ESI mode (

-

Neutral Loss (

168): The carboxylic acid tail undergoes dehydration ( -

-Cleavage (

-

Ring Opening: High collision energies (CE > 35 eV) force the piperidine ring to open, ejecting ethylene or propylene fragments.

Visualization: Fragmentation Cascade

The following diagram illustrates the primary dissociation pathways for 3-(3,5-dimethylpiperidin-1-yl)propanoic acid.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for dimethylpiperidinyl propanoic acid. The m/z 112 ion serves as the diagnostic core for the piperidine scaffold.

Comparative Performance: ESI vs. EI

For researchers selecting an ionization interface, the choice significantly impacts the limit of detection (LOD) and structural information yield.

Table 1: Ionization Mode Performance Matrix

| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |

| Primary Ion | ||

| Dominant Fragment | ||

| Sensitivity | High (Femtogram range) | Moderate (Nanogram range) |

| Structural Insight | Excellent for side-chain characterization via MS/MS stages ( | Excellent for fingerprinting against NIST libraries; poor for molecular weight confirmation. |

| Isomer Differentiation | Superior. Can distinguish 2,6- vs 3,5- isomers via CE ramping. | Limited. Spectra are often identical due to high-energy thermal degradation. |

| Application | LC-MS (Biological fluids, metabolites).[1][2] | GC-MS (Synthesis confirmation, volatile impurities). |

Expert Insight: While EI is standard for synthesis confirmation, ESI is the superior choice for biological matrices . The acidic tail makes the molecule polar and non-volatile, requiring derivatization (e.g., trimethylsilylation) for GC-MS analysis, which adds an experimental step and potential variability.

Isomeric Differentiation Strategy

A common analytical challenge is distinguishing 3,5-dimethyl isomers from 2,6-dimethyl isomers. These are isobaric (

The "Steric Gate" Effect

-

2,6-Dimethyl Substitution: The methyl groups adjacent to the nitrogen create steric hindrance. This weakens the C-N bond connecting the propanoic acid tail.

-

Result: Under low Collision Energy (CE < 15 eV), the 2,6-isomer shows rapid loss of the propanoic acid chain (

112 becomes base peak immediately).

-

-

3,5-Dimethyl Substitution: The nitrogen is less hindered.

-

Result: The parent ion survives higher energies. The water loss peak (

168) is significantly more abundant relative to the

-

Diagnostic Ratio:

-

High R (> 0.8): Indicates 3,5- or 3,4-substitution (Stable Parent).

-

Low R (< 0.2): Indicates 2,6-substitution (Labile Parent).

Validated Experimental Protocol

This protocol is designed for the quantification and identification of dimethylpiperidinyl propanoic acid in plasma or reaction mixtures using a Triple Quadrupole (QqQ) Mass Spectrometer.

Reagents & Preparation[2][5][6]

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Standard: Dissolve 1 mg compound in 1 mL Methanol. Dilute to 100 ng/mL with Mobile Phase A.

Step-by-Step Workflow

-

Source Optimization (ESI+):

-

Spray Voltage: 3500 V

-

Capillary Temp: 320°C

-

Sheath Gas: 40 arb units (High flow required to desolvate the carboxylic acid tail).

-

-

Chromatography (Reverse Phase):

-

Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.8 µm). Note: Use end-capped columns to prevent tailing of the basic amine.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-6 min: 5%

95% B (Linear ramp) -

6-8 min: 95% B (Wash)

-

-

-

MS/MS Acquisition (MRM Mode):

-

Quantifier Transition:

(CE: 25 eV). High specificity. -

Qualifier Transition 1:

(CE: 18 eV). Confirms carboxylic acid. -

Qualifier Transition 2:

(CE: 40 eV). Confirms piperidine ring structure.

-

Self-Validation Check

-

System Suitability: The signal-to-noise ratio (S/N) for the

transition at 10 ng/mL must exceed 20:1. -

Carryover: Inject a blank immediately after the highest standard. Peak area in the blank must be < 2% of the LLOQ.

References

-

Jones, S. P., et al. (2022).[3] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[3] Retrieved from [Link]

-

National Institutes of Health (NIH). (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by LC-MS/MS. Biomedical Chromatography.[1] Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Carboxylic Acids.[4][5] Retrieved from [Link]

Sources

- 1. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Definitive Guide to the Chiral Separation of 2-(3,5-Dimethylpiperidin-1-yl)propanoic Acid

The following guide details the chiral separation of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid , a structural analog of N-substituted

This guide compares three distinct methodologies: Direct Chiral HPLC (Analytical/Semi-prep), Supercritical Fluid Chromatography (SFC) (High-throughput), and Diastereomeric Crystallization (Large-scale manufacturing).

Executive Summary

The separation of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid enantiomers requires a strategy that manages its zwitterionic character. Standard chiral methods often fail due to peak tailing caused by the tertiary amine or retention shifts caused by the carboxylic acid.

-

Best for Analysis & Purity: Immobilized Polysaccharide HPLC (Chiralpak IC) using Polar Ionic Mode.

-

Best for Green/Speed: SFC with Chiralcel OD-H and basic modifiers.

-

Best for Multi-Kilogram Scale: Classical Resolution via Diastereomeric Salt Formation with (R)-Mandelic Acid.

Part 1: Comparative Analysis of Separation Methodologies

The following table contrasts the three primary workflows based on efficiency, cost, and scalability.

| Feature | Method A: Direct Chiral HPLC | Method B: SFC (Supercritical Fluid) | Method C: Diastereomeric Crystallization |

| Primary Mechanism | H-bonding/Steric inclusion on CSP | Solvation/Interaction in supercritical CO2 | Solubility difference of diastereomeric salts |

| Column/Agent | Chiralpak IC / IA (Immobilized) | Chiralcel OD-H / AD-H | (R)-(-)-Mandelic Acid or L-Tartaric Acid |

| Mobile Phase | Hexane/IPA/TFA/DEA | CO2 / Methanol / DEA | Ethanol / Acetone (Solvent) |

| Separation Time | 15–30 mins | 3–8 mins | 24–48 hours |

| Scalability | mg to grams (Prohibitive at kg) | grams to kg (High equipment cost) | Multi-kg to Tons (Low cost) |

| Purity Achieved | >99.9% ee | >99.5% ee | 90–98% ee (Requires recrystallization) |

| Zwitterion Handling | Requires double additives (Acid+Base) | Requires basic modifier | Relies on acid-base neutralization |

Part 2: Detailed Experimental Protocols

Method A: Direct Chiral HPLC (The "Polar Ionic" Standard)

Context: This method utilizes "Immobilized" polysaccharide columns which are robust against the aggressive mobile phases needed to suppress ionization in amphoteric molecules.

Protocol:

-

Column Selection: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica). The chlorinated selector often provides better resolution for acidic drugs than standard AD/OD columns.

-

Mobile Phase Preparation:

-

Base Solvent: n-Hexane / Isopropanol (90:10 v/v).

-

Crucial Step (The "Double Additive"): Add 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA).

-

Why? TFA suppresses the ionization of the carboxylic acid (keeping it neutral for H-bonding), while DEA masks silanols and suppresses the protonation of the piperidine nitrogen.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 210 nm (carbonyl absorbance) or 254 nm if phenyl impurities are present.

-

-

Validation: Inject the racemate. Expect resolution (

) > 2.0. The (S)-enantiomer typically elutes first on cellulose-based columns, but confirmation via optical rotation is mandatory.

Method B: Supercritical Fluid Chromatography (SFC)

Context: SFC is superior for throughput. The low viscosity of supercritical CO2 allows for high flow rates, and the suppression of the amine is easier in the CO2 environment.

Protocol:

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase:

-

Main Carrier:

(85%). -

Co-Solvent: Methanol (15%) containing 0.2% Isopropylamine (IPAm).

-

Note: Avoid TFA in SFC if possible; basic modifiers alone are usually sufficient for amino-acid esters or zwitterions in SFC due to the inherent acidity of

forming carbonic acid in MeOH.

-

-

Conditions:

-

Back Pressure: 120 bar.

-

Temperature: 35°C.

-

Flow Rate: 3.0 - 5.0 mL/min.

-

-

Outcome: Sharp peaks with tailing factors < 1.2. This method is preferred for isolating 100mg–10g of material.

Method C: Classical Resolution (Scalable Manufacturing)

Context: For kilogram-scale production, chromatography is too expensive. We utilize the acidic nature of the target to form salts with chiral bases, or its basic nature to form salts with chiral acids. Given the steric bulk of the 3,5-dimethylpiperidine, chiral acids are often more effective.

Protocol:

-

Screening: Attempt salt formation with (R)-Mandelic acid, L-Tartaric acid, and Dibenzoyl-L-tartaric acid.

-

Procedure (Mandelic Acid Route):

-

Dissolve 10g of racemic 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid in 50 mL of hot Ethanol.

-

Add 1.0 equivalent of (R)-(-)-Mandelic acid dissolved in 20 mL hot Ethanol.

-

Allow the solution to cool slowly to Room Temperature, then refrigerate at 4°C overnight.

-

-

Harvesting:

-

Filter the precipitate (diastereomeric salt).

-

Recrystallization: Redissolve the salt in minimal boiling ethanol and cool again to upgrade chiral purity (optical purity).

-

-

Liberation:

-

Suspend the salt in water.

-

Adjust pH to the isoelectric point (approx pH 6-7) or treat with weak base/acid extraction to liberate the free amino acid.

-

Extract into Dichloromethane, dry, and evaporate.

-

Part 3: Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate separation technique based on the phase of drug development.

Caption: Decision matrix for selecting the optimal chiral separation modality based on scale and purity requirements.

Part 4: Critical Mechanism & Troubleshooting

The "Amphoteric" Trap

The presence of both the carboxylic acid and the tertiary piperidine nitrogen creates a zwitterion.

-

Problem: On standard silica-based CSPs, the free amine interacts with residual silanols (tailing), and the carboxylic acid can dimerize or interact non-specifically.

-

Solution: The 0.1% TFA / 0.1% DEA ratio in Method A is non-negotiable. The TFA protonates the amine (forming a defined salt) and keeps the acid protonated (neutral). However, excess DEA ensures the column surface remains deactivated. This "competing ion" effect sharpens peaks significantly.

Stereochemical Complexity

The "3,5-dimethyl" substitution introduces additional complexity.

-

Cis-3,5 (Meso): If the starting piperidine was cis-3,5-dimethylpiperidine, the ring itself is achiral (plane of symmetry), but the nitrogen attachment makes the molecule chiral due to the propanoic acid center. You will see two peaks (enantiomers).

-

Trans-3,5 (Chiral): If the starting piperidine was trans, the ring is chiral. Coupling it to chiral propanoic acid generates four diastereomers .

-

Implication: Method A (HPLC) will likely show 4 peaks. Method C (Crystallization) will likely only crystallize one specific diastereomer, requiring a different resolving agent for the others.

-

References

-

Chiral Technologies. (2024).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN Columns. Daicel Corporation. [Link]

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Mandelic Acid protocols).

-

Regis Technologies. (2024). SFC Method Development Guide. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(3,5-Dimethylpiperidin-1-yl)propanoic Acid: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid, a substituted piperidine derivative. By understanding the chemical nature of this compound and adhering to established best practices, researchers can ensure a safe and compliant disposal process.

Understanding the Compound: Hazard Profile and Chemical Characteristics

-

Piperidine Derivatives: Piperidines can exhibit a range of biological activities and toxicities. They are often basic and can be corrosive or irritant to skin and eyes.

-

Carboxylic Acids: Propanoic acid is corrosive and can cause severe skin burns and eye damage. The acidic nature of this functional group is a key consideration for segregation and neutralization.

Given these characteristics, it is prudent to handle 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid with the assumption that it is a corrosive and potentially toxic substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the disposal of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid from a laboratory setting. This process is designed to mitigate risks and ensure compliance with general hazardous waste regulations.

Figure 1. A step-by-step workflow for the safe disposal of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid.

Protocol Details:

-

Preparation and Segregation:

-

Personal Protective Equipment (PPE): Always don appropriate PPE before handling the chemical. This includes, at a minimum, nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant lab coat.

-

Ventilation: All transfers of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.

-

Waste Segregation: This is a critical step. Due to its acidic nature, this compound must be segregated from bases, strong oxidizing agents, and any other incompatible chemical classes to prevent dangerous reactions.

-

-

Containment:

-

Container Selection: Use a designated hazardous waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.

-

Material Compatibility: The container should be made of a material compatible with acidic and potentially organic compounds. High-density polyethylene (HDPE) is a suitable choice.

-

-

Waste Transfer:

-

Careful Handling: When transferring the waste, do so slowly and carefully to avoid splashing. Use a funnel if necessary to minimize the risk of spills.

-

Minimize Residue: Ensure that the original container is as empty as possible to reduce residual waste. Do not rinse the empty container into the sink.

-

-

Documentation and Storage:

-

Labeling: The waste container must be clearly and accurately labeled. The label should include the full chemical name: "2-(3,5-Dimethylpiperidin-1-yl)propanoic acid," the appropriate hazard pictograms (e.g., corrosive), and the date of accumulation.

-

Secondary Containment: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that has secondary containment, such as a chemical-resistant tray or cabinet. This will contain any potential leaks.

-

Waste Log: Maintain a log of the waste generated, including the chemical name, quantity, and date. This is often a regulatory requirement.

-

-

Final Disposal:

-

EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. They are trained professionals who will ensure the waste is disposed of in a compliant and environmentally sound manner.

-

Prohibited Disposal Routes: Under no circumstances should 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid be disposed of down the drain or in the regular trash. This can lead to environmental contamination and damage to plumbing infrastructure.

-

The "Why": Rationale Behind the Protocol

This disposal protocol is grounded in the fundamental principles of chemical safety and regulatory compliance.

-

Segregation Prevents Reactions: The separation of acidic waste from other chemical classes is paramount to preventing exothermic reactions, gas generation, or the formation of other hazardous byproducts.

-

Containment Minimizes Exposure: Proper containment and labeling ensure that the risks associated with the waste are clearly communicated and that accidental exposure is minimized.

-

Documentation Ensures Compliance: Detailed records of hazardous waste generation are a key component of regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

-

Professional Disposal Protects the Environment: Licensed hazardous waste disposal facilities have the technology and expertise to treat and dispose of chemical waste in a manner that neutralizes its hazards and prevents environmental harm.

By adhering to this comprehensive guide, researchers can confidently manage the disposal of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid, fostering a culture of safety and responsibility within the laboratory.

References

While a specific Safety Data Sheet for 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid was not located, the principles of its disposal are based on general guidelines for laboratory chemical waste. For further information, please consult the resources below.

Personal protective equipment for handling 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid

Executive Summary & Hazard Architecture

Handling 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid requires a nuanced understanding of its dual-nature pharmacophore. Unlike generic reagents, this molecule combines a lipophilic 3,5-dimethylpiperidine ring with a polar propanoic acid tail.

The Safety Paradox: While often handled as a solid or viscous oil (zwitterionic character), the piperidine moiety acts as a permeation enhancer, potentially facilitating the transport of the corrosive carboxylic acid group across the dermal barrier. Standard "lab safety" protocols are insufficient; you must protect against corrosive injury coupled with systemic absorption.

Hazard Classification (Derived from Functional Group Analysis)

-

Skin Corrosion/Irritation: Category 1B (High Risk) – Due to the propanoic acid substructure and basic amine.

-

Serious Eye Damage: Category 1 (Irreversible) – High risk of corneal opacity.

-

Acute Toxicity (Dermal/Inhalation): Moderate to High – The dimethyl substitution increases lipophilicity, raising the risk of transdermal uptake compared to simple amino acids.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational scale.[1]

Table 1: Tiered PPE Selection Guide

| Protection Zone | Tier 1: Analytical / Small Scale (<100 mg) | Tier 2: Preparative / Synthesis (>100 mg - 10 g) | Tier 3: Spill Cleanup / High Hazard |

| Hand Protection | Single Nitrile (min 0.11 mm). Change every 30 mins. | Double Gloving: Inner Nitrile + Outer Viton/Butyl or Thicker Nitrile (0.2 mm). | Laminate Film (Silver Shield) under Nitrile. |

| Eye Protection | Safety Glasses with Side Shields.[2] | Chemical Splash Goggles (Indirect Vent). | Full Face Respirator or Goggles + Face Shield. |

| Respiratory | Fume Hood (Sash at 18"). | Fume Hood. If outside hood: P100/OV Cartridge . | SCBA (if large volatile release/fire). |

| Body Defense | Standard Cotton Lab Coat. | Chemical-Resistant Apron (Tychem® or PVC). | Tyvek® or Chem-Tape sealed suit. |

Critical Scientist Note: Piperidine derivatives can degrade standard latex and thin nitrile rapidly. For Tier 2 operations involving solvents (DCM/DMF), the permeation rate of the solvent often dictates the glove choice. The 3,5-dimethylpiperidine moiety is highly soluble in organic solvents, creating a "Trojan Horse" effect for skin absorption.

PPE Decision Logic (Visualization)

The following logic tree dictates the mandatory PPE upgrades based on experimental conditions.

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move.

A. Weighing & Transfer (The Static Risk)

The dimethylpiperidine moiety often results in "sticky" or electrostatic solids.

-

Static Control: Use an antistatic gun on the weighing boat before adding the compound. This prevents "fly-away" powder that could land on your wrists (the gap between glove and coat).

-

The "Bridge" Technique: Never pass hands over open containers. Place the receiving flask next to the balance, not behind it, to minimize travel distance.

-

Glove Check: Before weighing, inflate the nitrile glove to check for micro-pinholes. This is a self-validating step required before handling corrosive amines.

B. Synthesis & Heating

When heated, the vapor pressure of the propanoic acid component increases, posing an inhalation risk.

-

Sash Management: Keep the fume hood sash at the lowest possible working height (typically 18 inches).

-

Cold Trap Protection: If removing solvent under vacuum (Rotavap), ensure the cold trap is fully charged (Dry Ice/Acetone) to prevent pump exhaust from releasing piperidine vapors into the lab.

C. Decontamination & Doffing (Removal)

Most exposures occur after the experiment, during PPE removal.

-

Wash Gloves First: Rinse gloved hands with soap and water before removing them. This neutralizes surface acid residues.

-

The "Beak" Method: Pinch the outside of the first glove, peel it off. Ball it in the gloved hand. Slide a finger under the second glove to peel it off inside-out.

-

Immediate Wash: Wash hands with tepid water and soft soap for 20 seconds immediately after doffing.

Emergency Response: Causality-Driven Action

In the event of exposure, the chemical nature of the compound dictates the response.

Skin Contact (The "Amphoteric" Burn)[2][4]

-

Mechanism: The basic amine penetrates, while the acid causes coagulation necrosis.

-

Action:

-

Immediate Drench: Do not wipe. Wiping drives the chemical deeper. Flush with water for 15 minutes .

-

pH Neutralization: Do not use vinegar or bicarb. Exothermic neutralization on the skin will worsen the burn. Stick to water.

-

Spill Management Workflow

Figure 2: Protocol for assessing and mitigating spills based on volume and location.

Disposal Considerations

As a pharmaceutical intermediate, this compound must be segregated correctly to prevent downstream reactions in waste drums.

-

Primary Stream: Solid/Liquid Organic Waste .

-

Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or active acyl halides. The piperidine nitrogen is oxidizable and can form N-oxides or generate heat.

-

Labeling: Clearly label waste tags with "Corrosive" and "Irritant".

References

-

Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link][3][4][5]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

-

American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

-

PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. [Link](Used for read-across hazard analysis of the piperidine substructure).

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.